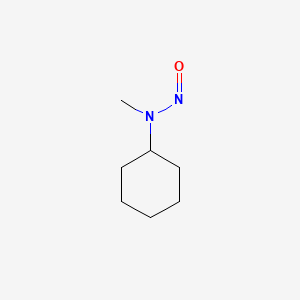

N-Nitroso-N-methylcyclohexylamine

Description

Contextual Significance of N-Nitrosamine Research in Modern Chemical and Environmental Paradigms

The significance of N-nitrosamine research is rooted in the widespread presence of these compounds as contaminants. nih.govacs.org They can form when precursor amines react with nitrosating agents, such as nitrites, which are common in the environment and certain industrial processes. acs.orgnih.gov Consequently, N-nitrosamines have been detected in a diverse range of materials, including processed meats, tobacco smoke, rubber products, and cosmetics. taylorandfrancis.comnih.gov

In environmental science, the presence of N-nitrosamines in water has become a major concern. acs.org Their formation during water disinfection processes, particularly chloramination, has been a focal point of research. nih.govacs.org Compounds like N-nitrosodimethylamine (NDMA) are noted for their persistence in water, unlike in air where they are more readily degraded by sunlight. nih.gov The potential for N-nitrosamines to enter water supplies through industrial wastewater or form from precursors in domestic sewage further highlights the environmental relevance of their study. nih.govacs.org

More recently, the field of pharmaceutical science has been profoundly impacted by the discovery of N-nitrosamine impurities in various medications. nih.gov The detection of compounds like NDMA and N-nitrosodiethylamine (NDEA) in common drugs has led to product recalls and heightened regulatory scrutiny globally. waters.comfda.gov This "nitrosamine crisis" has underscored the critical need for robust analytical methods to detect and quantify these impurities at trace levels and for a deeper understanding of their formation pathways during drug synthesis, formulation, and storage. nih.govwaters.com The focus now includes not only simple nitrosamines but also more complex Nitrosamine (B1359907) Drug Substance-Related Impurities (NDSRIs), which are structurally similar to the active pharmaceutical ingredient (API). nih.govwaters.com

Evolution of Research Perspectives on N-Nitroso-N-methylcyclohexylamine

The scientific focus on N-nitrosamines began to intensify following a 1956 report demonstrating the carcinogenicity of dimethylnitrosamine in rats. wikipedia.org This discovery spurred decades of research into the toxicology and occurrence of the broader class of compounds. wikipedia.orgscielo.org.za Early investigations in the 1970s and 1980s concentrated on identifying nitrosamines in the environment, consumer products, and the workplace, particularly in industries like rubber manufacturing. nih.govscielo.org.za

Research specifically involving this compound can be traced within this evolving landscape. A notable 1988 study investigated the formation kinetics of this compound from the reaction of the pharmaceutical compound bromhexine (B1221334) with nitrite (B80452) under acidic conditions simulating the human stomach. nih.gov This research exemplified a focus on understanding how specific precursor molecules, such as drugs containing secondary amine structures, could lead to the in-vivo or in-vitro formation of nitrosamines. nih.gov The study detailed the reaction's dependence on nitrite concentration and its narrow pH optimum, providing foundational kinetic data for this specific compound. nih.gov

In the contemporary research paradigm, the perspective has shifted towards comprehensive screening and risk assessment, largely driven by the pharmaceutical impurity crisis. nih.govcphi-online.com this compound is now viewed as a potential impurity that requires sensitive analytical methods for its detection and quantification. veeprho.comaquigenbio.com Its deuterated isotopologue, this compound D5, is used as a reference standard in analytical method development and validation to ensure accuracy in complex matrices. veeprho.com Furthermore, historical data on compounds like N-nitroso-methyl(cyclohexyl)amine are being re-evaluated in large datasets to better understand structure-activity relationships across the entire nitrosamine class. researchgate.net This evolution reflects a move from studying the formation of an individual compound from a specific precursor to integrating it into a class-wide, risk-based analytical framework.

Methodological Approaches and Foundational Theories in Compound-Specific Investigations

The investigation of this compound is built upon fundamental principles of organic chemistry and employs highly specialized analytical instrumentation.

Foundational Theories

The formation of this compound typically occurs via the reaction of its secondary amine precursor, N-methylcyclohexylamine, with a nitrosating agent. smolecule.comchemicalbook.com This reaction is most often facilitated by nitrous acid, which is generated from sodium nitrite in an acidic medium. smolecule.com The mechanism involves the nucleophilic attack of the unprotonated secondary amine on a nitrosating species like dinitrogen trioxide (N₂O₃). smolecule.com The kinetics of this transformation are rapid, with a distinct pH optimum around pH 3, which represents a balance between the formation of the active nitrosating agent and the availability of the reactive, unprotonated amine. nih.govsmolecule.com

The structure of N-nitrosamines, including this compound, features a planar C₂N₂O core, which results from a significant rotational barrier around the N-N bond due to p-orbital overlap. nih.govwikipedia.org The degradation of nitrosamines can occur through various pathways, including photolysis (decomposition by light) and thermal decomposition. nih.govacs.orggoogle.com

Methodological Approaches

The detection and quantification of this compound require highly sensitive and selective analytical methods due to its typical presence at trace levels.

Sample Preparation: Before analysis, the compound often needs to be isolated and concentrated from its matrix (e.g., water, a drug product). Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to enhance selectivity and sensitivity. waters.comb-cdn.net

Chromatographic Separation and Detection:

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For nitrosamine analysis, it is often coupled with a Thermal Energy Analyzer (TEA), which is highly specific for the nitroso functional group, providing excellent selectivity with minimal interference. cdc.gov GC coupled with tandem mass spectrometry (GC-MS/MS) is also used, offering high sensitivity and structural confirmation. nih.govb-cdn.net

Liquid Chromatography (LC): LC is preferred for less volatile or thermally unstable compounds and is the dominant technique in pharmaceutical analysis. waters.com High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems are used to separate the analyte from complex mixtures. nih.gov Detection is almost exclusively performed using mass spectrometry. LC coupled with tandem mass spectrometry (LC-MS/MS) is considered a benchmark for its robustness, sensitivity, and selectivity. ajpaonline.comwaters.com More recently, LC with high-resolution mass spectrometry (LC-HRMS) has been adopted by regulatory agencies like the FDA for its ability to accurately identify and quantify multiple nitrosamines simultaneously with very low limits of detection. nih.govfda.gov

These methodologies allow for the reliable identification and measurement of this compound, which is essential for both environmental monitoring and ensuring the quality of consumer and pharmaceutical products.

Data Tables

Table 1: Physicochemical Properties of this compound This table presents key computed and experimental properties of the compound.

| Property | Value | Source |

| Chemical Formula | C₇H₁₄N₂O | nih.gov |

| IUPAC Name | N-cyclohexyl-N-methylnitrous amide | nih.gov |

| CAS Number | 5432-28-0 | nih.gov |

| Molecular Weight | 142.20 g/mol | nih.gov |

| Vapor Pressure | 0.02 mmHg | nih.gov |

Table 2: Advanced Analytical Techniques for N-Nitrosamine Analysis This table summarizes the primary analytical methods used for the detection and quantification of N-nitrosamines, including this compound.

| Technique | Description | Key Advantages |

| GC-TEA | Gas Chromatography with Thermal Energy Analyzer detection. | Highly specific to the N-nitroso group, minimizing false positives. cdc.gov |

| GC-MS/MS | Gas Chromatography with tandem Mass Spectrometry. | Provides high sensitivity and specificity through fragmentation analysis, enabling structural confirmation. nih.govb-cdn.net |

| LC-MS/MS | Liquid Chromatography with tandem Mass Spectrometry. | Preferred method for its sensitivity, selectivity, and robustness, especially for complex pharmaceutical matrices. ajpaonline.comwaters.com |

| LC-HRMS | Liquid Chromatography with High-Resolution Mass Spectrometry. | Allows for highly accurate mass measurement, enabling confident identification and quantification of known and unknown nitrosamines at very low levels. nih.govfda.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9(8-10)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRHBQXJMQDNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202687 | |

| Record name | N-Nitroso-N-methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | N-Nitrosomethylcyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5432-28-0 | |

| Record name | N-Methyl-N-nitrosocyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5432-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylmethylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitroso-N-methylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-nitrosocyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSO-N-METHYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVL0BT0AWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Pathways of N Nitroso N Methylcyclohexylamine

Mechanistic Elucidation of Chemical Synthesis Routes

The primary route for the synthesis of N-Nitroso-N-methylcyclohexylamine involves the reaction of a secondary amine, N-methylcyclohexylamine, with a nitrosating agent. smolecule.comchemicea.com This process, known as nitrosation, is a well-established method for forming N-nitroso compounds. wikipedia.org

Nitrosation Mechanisms of N-Methylcyclohexylamine Precursors

The classical nitrosation of N-methylcyclohexylamine proceeds through the reaction of the amine with nitrous acid (HNO₂). smolecule.com Nitrous acid is typically generated in situ by the acidification of a nitrite (B80452) salt, such as sodium nitrite. smolecule.comwikipedia.org The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the secondary amine on the electrophilic nitrosonium ion (NO⁺), which is formed from nitrous acid in acidic conditions. wikipedia.org

Another synthetic approach involves reacting a secondary amine with nitric oxide under superatmospheric pressure, which can result in high yields of the corresponding nitrosamine (B1359907). google.com Additionally, reagents like tert-butyl nitrite (TBN) have been used for the efficient synthesis of N-nitrosamines under solvent-, metal-, and acid-free conditions. rsc.org

Environmental and Industrial Formation Mechanisms

This compound can form in various environmental and industrial settings where its precursors, N-methylcyclohexylamine and nitrosating agents, are present. syr.edu For instance, N-nitrosamines can be generated as disinfection byproducts in water treatment processes when secondary amines react with disinfectants like chloramine. syr.edu The presence of pharmaceutical precursors containing secondary amine moieties in wastewater can contribute to this formation. syr.edu

Industrially, the formation of nitrosamines can occur in processes that utilize secondary amines and nitrites. wikipedia.org For example, the pharmaceutical industry is increasingly scrutinized for the potential formation of nitrosamine impurities during drug manufacturing, particularly when secondary amines are present in starting materials, intermediates, or the final active pharmaceutical ingredient, and there is a source of nitrosating agents like nitrites. researchgate.net The solvent dimethylformamide (DMF), if it contains dimethylamine (B145610) as an impurity, can also be a source for nitrosamine formation in the presence of nitrite. researchgate.net

Furthermore, certain bacteria are capable of enzymatic nitrosation, which can lead to the formation of N-nitrosamines in biological systems and environments where these microorganisms are active. nih.gov

Identification and Reactivity of Precursor Amines

The formation of this compound originates from the nitrosation of specific precursor secondary amines. The primary and most direct precursor is N-methylcyclohexylamine. smolecule.com This secondary amine contains the necessary N-methyl and cyclohexyl groups attached to a nitrogen atom, which reacts with a nitrosating agent to form the N-nitroso bond.

Another identified precursor is the pharmaceutical compound Bromhexine (B1221334), which has the chemical name N-methyl-N-cyclohexyl-(2-amino-3,5-dibromobenzyl)-ammonium hydrochloride. nih.gov Under specific assay conditions, Bromhexine can degrade and react with nitrite to form this compound. nih.gov The reactivity of these secondary amines is centered on the lone pair of electrons on the nitrogen atom, which acts as a nucleophile, attacking the electrophilic nitrosating species. The basicity of the amine plays a significant role in its reactivity, although under certain conditions with highly reactive nitrosating agents like dinitrogen tetroxide, the reaction rate can be independent of the amine's basicity. nih.gov

Table 1: Key Precursors for this compound Formation

| Precursor Compound | Chemical Name | Role in Formation |

| N-methylcyclohexylamine | N-methylcyclohexanamine | Direct secondary amine precursor that undergoes nitrosation. smolecule.com |

| Bromhexine | N-methyl-N-cyclohexyl-(2-amino-3,5-dibromobenzyl)-ammonium hydrochloride | Can form NMCA under specific nitrosating conditions. nih.gov |

Formation Dynamics in Aqueous and Multi-Phase Systems

The formation of this compound occurs readily in aqueous systems, with the reaction kinetics being highly dependent on the pH of the solution. nih.govsci-hub.se Traditionally, the synthesis is carried out in aqueous acid conditions, typically at a pH range of 2-5. sci-hub.se Kinetic studies on the formation of NMCA from Bromhexine identified a narrow optimal pH of 3 for the reaction. nih.gov

However, the formation is not limited to acidic environments. Rapid formation of nitrosamines, including NMCA, has been observed in neutral and even alkaline aqueous solutions (pH 6-14) when potent nitrosating agents such as dissolved dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) gases are used. nih.gov In these cases, the reactions are significantly faster than those with acidified nitrite. nih.gov For instance, a 2 x 10⁻³ M solution of an amine can yield 10-50% of the corresponding nitrosamine in just a few seconds with an excess of the nitrogen oxide. nih.gov

Formation has also been studied in multi-phase systems. For example, the formation of carcinogenic N-nitrosamines from nitric oxide (NO) has been reported in ethanol (B145695) at 25°C. nih.gov In such non-aqueous or mixed-phase systems, the presence of catalysts like iodine or various metal salts (e.g., AgI, CuI, CuII, ZnII, FeIII, and CoII) can significantly accelerate the reaction, even under anaerobic conditions. nih.gov

Role of Nitrogen Oxides and Nitrous Acid Species in Formation

The formation of this compound is fundamentally a nitrosation reaction, requiring a nitrosating agent to introduce the nitroso group (-N=O) onto the precursor amine. sci-hub.se

Nitrous Acid (HNO₂): The most common laboratory synthesis involves the reaction of N-methylcyclohexylamine with nitrous acid. smolecule.com Nitrous acid is typically generated in situ (in the reaction mixture) from sodium nitrite (NaNO₂) and a strong acid. smolecule.com Kinetic investigations have shown that the rate of NMCA formation is dependent on the square of the nitrite concentration. nih.gov

Nitrogen Oxides (NOₓ): Various nitrogen oxides act as powerful nitrosating agents. nih.gov

Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄): These gases are highly effective nitrosating agents in aqueous solutions across a wide pH range, from neutral to alkaline. nih.gov They react much more rapidly than acidified nitrite. nih.gov

Nitric Oxide (NO): In the presence of oxygen, nitric oxide is converted to nitrogen dioxide (NO₂), which can then form N₂O₃ or N₂O₄, accelerating the nitrosation process. nih.gov Under anaerobic conditions, the reaction with NO is slow unless catalysts like iodine or metal salts are present, which form reactive intermediates like nitrosyl iodide (NOI). nih.gov

The general mechanism involves the nitrosating agent providing a nitrosonium ion (NO⁺) or a related electrophilic species that is attacked by the nitrogen atom of the secondary amine precursor. sci-hub.se

Temperature and Other Environmental Factor Dependencies on Formation Kinetics

The kinetics of this compound formation are sensitive to several environmental factors, most notably temperature and pH.

pH: As mentioned previously, pH is a critical factor. The reaction of Bromhexine with nitrite to form NMCA exhibits a distinct and narrow pH optimum at pH 3. nih.gov For classical nitrosation with acidified nitrite, the pH range of 2-5 is generally favorable. sci-hub.se However, when stronger nitrosating agents like N₂O₃ and N₂O₄ are involved, the reaction proceeds rapidly even at neutral or alkaline pH. nih.gov

Temperature: Temperature influences the rate of formation. While specific activation energies for NMCA are not detailed in the provided context, general chemical kinetics principles and related studies indicate that higher temperatures typically increase reaction rates. gvsu.edu Laboratory studies on nitrosamine formation are often conducted at controlled temperatures, such as 25°C. nih.gov The classical synthesis method for NMCA emphasizes the need to control both pH and temperature to optimize the yield and minimize the formation of by-products. smolecule.com Kinetic studies show the reaction can be quite rapid; for example, in the case of NMCA formation from Bromhexine, approximately 70% of the maximum yield is achieved within one hour at the optimal pH. nih.gov

Table 2: Influence of Environmental Factors on NMCA Formation

| Factor | Condition | Effect on Formation Kinetics |

| pH | Optimal at pH 3 (from Bromhexine and nitrite) | Maximizes reaction rate and yield. nih.gov |

| pH 2-5 (with acidified nitrite) | Favorable range for classical nitrosation. sci-hub.se | |

| pH 6-14 (with N₂O₃/N₂O₄) | Very rapid formation. nih.gov | |

| Temperature | Controlled (e.g., 25°C) | Standard condition for kinetic studies; higher temperatures generally increase reaction rates. smolecule.comnih.govgvsu.edu |

| Catalysts | Oxygen, Iodine (I₂), Metal Salts | Can significantly accelerate the rate of nitrosation, particularly with nitric oxide as the nitrosating agent. nih.gov |

Advanced Analytical Methodologies for N Nitroso N Methylcyclohexylamine Quantification and Characterization

Chromatographic Separation Techniques and Innovations

Chromatography is the cornerstone of nitrosamine (B1359907) analysis, providing the necessary separation of target analytes from matrix interferences before detection. Both gas and liquid chromatography are widely employed, with ongoing innovations enhancing their separation efficiency, speed, and applicability.

Gas chromatography is a traditional and powerful technique for the analysis of volatile and thermally stable nitrosamines. In this method, the sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase.

For enhanced selectivity towards nitrogen-containing compounds like N-Nitroso-N-methylcyclohexylamine, GC is often coupled with specific detectors. The Nitrogen-Phosphorus Detector (NPD) offers sensitive detection for nitrogen-containing organic compounds. nih.gov Another highly selective detector is the Thermal Energy Analyzer (TEA), which is considered a gold standard for nitrosamine analysis due to its specificity, though mass spectrometry is a more common and versatile alternative. nih.gov Full Evaporation Static Headspace GC (FE-SHSGC) is an innovative sample introduction technique that improves sensitivity by efficiently extracting nitrosamines from solid samples, like pharmaceutical tablets, into the gas phase for analysis. nih.gov

Table 1: Example GC Parameters for Nitrosamine Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with Nitrogen Phosphorous Detector (NPD) | nih.gov |

| Column | (e.g., DB-624 or similar) | |

| Oven Program | 60°C (hold 1.5 min), ramp 20°C/min to 150°C, ramp 40°C/min to 240°C (hold 3 min) | nih.gov |

| Detector Temp. | 330°C | nih.gov |

| Hydrogen Flow | 3 mL/min | nih.gov |

| Air Flow | 60 mL/min | nih.gov |

| Makeup Gas | 5 mL/min | nih.gov |

This table presents typical parameters used for the analysis of semi-volatile nitrosamines and is applicable for method development for this compound.

Liquid chromatography offers a significant advantage over GC for analyzing a broader range of nitrosamines, including those that are non-volatile or thermally unstable. Method development in LC focuses on optimizing the separation of analytes on a column (the stationary phase) by adjusting the composition of the liquid (the mobile phase) that flows through it.

For N-nitrosamines, reverse-phase (RP) HPLC is the most common approach. sielc.comsielc.com Separation is typically achieved on a C18 or Phenyl-Hexyl column using a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile, often with a formic acid additive to improve peak shape and ionization efficiency for mass spectrometry detection. sielc.comdocuchem.com The development process involves selecting the appropriate column and optimizing mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline separation of the target nitrosamine from other impurities and matrix components. rsc.org

Ultra-High-Performance Liquid Chromatography (UHPLC) is a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, resulting in dramatically faster analysis times and improved resolution and sensitivity. rsc.orgnih.gov

These characteristics make UHPLC particularly well-suited for high-throughput screening of N-nitrosamines in pharmaceutical products and other matrices. nih.gov The enhanced separation efficiency can resolve complex mixtures, which is crucial when multiple nitrosamine impurities may be present. rsc.org The increased sensitivity of UHPLC, especially when coupled with mass spectrometry, allows for quantification at the ultra-trace levels required by regulatory agencies. nih.gov

Mass Spectrometric Identification and Quantification Strategies

Mass spectrometry (MS) is the definitive detection technique for nitrosamine analysis, providing structural information and enabling highly sensitive quantification. It is almost universally coupled with a chromatographic system (GC-MS or LC-MS).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of ions, typically to four or five decimal places. researchgate.net This capability is a powerful tool for the definitive identification of unknown or suspected impurities like this compound. By comparing the experimentally measured accurate mass to the calculated theoretical mass of a suspected elemental formula, analysts can confirm the identity of a compound with a high degree of confidence. rsc.orgresearchgate.net This is particularly valuable in distinguishing the target analyte from other co-eluting species that may have the same nominal mass but a different elemental composition. HRMS instruments like the Q-Exactive are frequently used for this purpose. rsc.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) is the gold standard for quantifying trace-level contaminants due to its exceptional selectivity and sensitivity. nih.gov In an MS/MS experiment, a specific parent (or precursor) ion corresponding to the mass of the target analyte (e.g., this compound) is selected in the first mass analyzer. This ion is then fragmented through collision with an inert gas, and a specific fragment (or product) ion is monitored in the second mass analyzer.

This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific transition (precursor ion → product ion) that acts as a unique signature for the analyte. mdpi.com This technique effectively filters out background noise and interferences, leading to very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) range. nih.govmdpi.com Two-dimensional LC systems (2D-LC-MS/MS) have also been developed to further enhance selectivity by using two different columns to remove the sample matrix before the analytes are transferred to the mass spectrometer. nih.gov

Table 2: Example MS/MS Transitions for Nitrosamine Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | 75.055 | 43.040 | ESI+ | nih.gov |

| N-Nitrosodiethylamine (NDEA) | 103.086 | 43.040 | ESI+ | nih.gov |

| N-nitroso-N-methyl-4-aminobutyric acid (NMBA) | 147.076 | 55.054 | APCI+ | mdpi.com |

| 1-methyl-4-nitroso piperazine (B1678402) (MNP) | 130.097 | 58.065 | ESI+ | nih.gov |

This table shows representative precursor-product ion transitions for well-known nitrosamines. Similar principles would be applied to develop a specific and sensitive MRM method for this compound.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-Nitrosodimethylamine | NDMA |

| N-Nitrosodiethylamine | NDEA |

| N-nitroso-N-methyl-4-aminobutyric acid | NMBA |

| 1-methyl-4-nitroso piperazine | MNP |

| Acetonitrile | - |

| Formic Acid | - |

Spectroscopic and Chemiluminescence Detection Research

UV-Visible (UV-Vis) spectroscopy can be utilized in the analysis of N-nitrosamines, as the N-nitroso functional group exhibits characteristic, albeit weak, light absorption. N-nitrosamines typically show two absorption maxima: one at approximately 230 nm and another, weaker band in the 330-360 nm range. pmda.go.jp The presence of N-nitroso derivatives can be evidenced through UV-visible absorption spectra. researchgate.net While HPLC coupled with a UV detector can be used for analysis, the low molar absorptivity of the nitroso group means this method may lack the sensitivity required for trace-level detection compared to more advanced techniques like mass spectrometry or chemiluminescence. osha.govpmda.go.jp

Chemiluminescence detection, particularly through the use of a Thermal Energy Analyzer (TEA), is a highly sensitive and specific method for the analysis of N-nitroso compounds. pmda.go.jp The principle of this detector relies on the thermal cleavage of the relatively weak N-NO bond to release a nitric oxide (•NO) radical. osha.govnih.gov This radical then reacts with ozone (O₃) in the gas phase to produce electronically excited nitrogen dioxide (NO₂). nih.gov As the excited NO₂ returns to its ground state, it emits photons of light. This emitted light is amplified by a photomultiplier tube and quantified, providing a direct measure of the amount of N-nitroso compound present. nih.gov

This technique is recognized for its exceptional selectivity for the N-nitroso group. pmda.go.jp It is commonly interfaced with a gas chromatograph (GC-TEA) for the determination of nitrosamines in various matrices, including air samples and consumer products. nih.govcdc.gov It is important to note that certain compounds, such as olefins, can cause artifactual chemiluminescence, which may interfere with the accurate determination of nitrogen monoxide. rsc.org

Sample Preparation and Matrix Effects in Environmental and Process Samples

Effective sample preparation is a critical step that significantly impacts the accuracy and reliability of analytical results for this compound. thermofisher.com The goal is to isolate the target analyte from the sample matrix and remove interfering components.

A common approach for aqueous samples is liquid-liquid extraction using a solvent such as methylene (B1212753) chloride. epa.gov The combined extracts are then dried, typically by passing them through anhydrous sodium sulfate, and concentrated to a small volume using a Kuderna-Danish (K-D) evaporator. epa.gov Because nitrosamines are known to be sensitive to light, samples should be stored in amber or foil-wrapped bottles to minimize photolytic decomposition. thermofisher.comepa.gov It is also recommended that samples be refrigerated or frozen to maintain stability, as storage at ambient temperature can lead to significant analyte loss. osha.gov

To remove interferences that could co-extract with the target analyte, a column chromatography clean-up step is often employed. Materials such as Florisil or alumina (B75360) are used as adsorbents. epa.gov For example, EPA Method 607 specifies procedures for using both Florisil and alumina columns to separate nitrosamines from other compounds. epa.gov Solid-phase extraction (SPE) is another widely used technique for sample clean-up and concentration. lcms.cz

To ensure accurate quantification, an internal standard (IS) is added to the sample. The IS helps to correct for any loss of the analyte during the extensive sample preparation process and for variations in the instrument's response. researchgate.net

For mass spectrometry-based methods (GC-MS and LC-MS), the ideal internal standards are stable, isotopically labeled analogs of the analyte. These compounds have nearly identical chemical properties and chromatographic behavior to the unlabeled analyte but are distinguished by their higher mass in the mass spectrometer. Commonly used internal standards for nitrosamine analysis include deuterated compounds such as N-nitrosodimethylamine-d6 (NDMA-d6) and N-nitroso-di-n-propylamine-d14 (NDPA-d14). researchgate.netlcms.cz In one study, radiolabeled [1-¹⁴C]N-nitroso-N-methyldodecylamine was used as an internal standard for analysis by GC-TEA. nih.gov

Typically, the internal standard is added to the concentrated sample extract immediately before injection into the chromatographic system to ensure the most accurate correction for injection volume variability. epa.gov

Table 2: Examples of Internal Standards Used in Nitrosamine Analysis

| Internal Standard | Analytical Method | Application/Matrix | Reference |

| N-nitrosodimethylamine-d6 (NDMA-d6) | LC-HRAM-MS | Drinking Water, Wastewater | researchgate.netlcms.cz |

| N-nitroso-di-n-propylamine-d14 (NDPA-d14) | LC-HRAM-MS | Drinking Water, Wastewater | researchgate.netlcms.cz |

| [1-¹⁴C]N-nitroso-N-methyldodecylamine | GC-TEA | Hair-care Products | nih.gov |

| N-nitrosodimethylamine-d6 (NDMA-d6) | LC-MS | Pharmaceutical Drug Substances | sigmaaldrich.com |

| N-nitroso-N-methyl-4-aminobutyric acid-d3 (NMBA-d3) | LC-MS | Pharmaceutical Drug Substances | sigmaaldrich.com |

Method Validation and Performance Metrics

The validation of an analytical method is a prerequisite to its application in routine analysis, providing documented evidence that the procedure is suitable for its intended purpose. For this compound, this involves a thorough evaluation of several key performance characteristics.

Detection and Quantification Limits

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

In studies investigating the potential formation of NMCA from the administration of the drug bromhexine (B1221334), sensitive assays were developed with a detection limit of up to 0.5 ng/mL for NMCA in human gastric juice. researchgate.netnih.gov This level of sensitivity is critical when assessing trace levels of nitrosamines that may form in biological matrices. In one investigation involving 39 ex-vivo/in-vitro experiments, a concentration of 0.5 ng NMCA/ml of gastric juice was detected in a single instance, a value near the detection limit of the employed analytical method. researchgate.net

While specific LOD and LOQ values for this compound are not extensively documented across a wide range of matrices in the reviewed literature, the established detection limit in gastric fluid provides a benchmark for the sensitivity required for its analysis.

Recoveries

Recovery studies are essential to assess the accuracy of an analytical method by determining the percentage of the known amount of an analyte that is successfully measured. This is particularly important when analyzing complex matrices where the analyte may be subject to loss during sample preparation and extraction.

Data on the recovery of this compound from various matrices is not widely available in the public domain. However, to illustrate the typical performance of analytical methods for nitrosamines, data from studies on other nitrosamine compounds can be considered as a reference for expected recovery ranges. For instance, in a study on the determination of N-nitrosoproline, recovery of the standard was reported at 77%, 84%, and 88% for urine samples spiked with 25 ng, 50 ng, and 75 ng of the compound, respectively.

The following interactive table showcases representative recovery data for a nitrosamine from a biological matrix, demonstrating how such data is typically presented in method validation reports.

Table 1: Representative Recovery of a Nitrosamine Standard from a Biological Matrix

| Spiked Concentration (ng) | Mean Recovery (%) |

|---|---|

| 25 | 77 |

| 50 | 84 |

This table is for illustrative purposes to show typical recovery data for a nitrosamine and is based on a study of N-nitrosoproline.

The development and validation of robust analytical methods with well-defined performance metrics are fundamental for the accurate quantification of this compound. While specific data for this compound remains somewhat limited in publicly accessible literature, the established detection limits in complex matrices underscore the capability of modern analytical techniques to detect this nitrosamine at trace levels. Further research documenting comprehensive validation data, including linearity, precision, and detailed recovery studies across various matrices, would be invaluable to the scientific community.

Environmental Fate and Transformation Research

Photochemical Degradation Pathways

The interaction of N-Nitroso-N-methylcyclohexylamine with light is a primary mechanism for its degradation in the environment. This process can occur through direct absorption of light energy or via indirect reactions with photochemically generated reactive species.

The direct photolysis of N-nitrosamines, including this compound, is initiated by the absorption of ultraviolet (UV) radiation. This absorption typically leads to the excitation of electrons to higher energy states, which can result in the cleavage of chemical bonds. The primary photochemical process for N-nitrosamines in acidic media involves the fission of the nitrogen-nitrogen (N-N) bond. cdnsciencepub.comresearchgate.net This homolytic cleavage results in the formation of an aminium radical and a nitric oxide radical. nih.gov

Subsequent reactions of these initial products lead to the formation of various degradation products. For N-nitrosamines in general, these can include the corresponding secondary amine through denitrosation and other products arising from the eliminated nitroxyl (B88944) ([NOH]) group. cdnsciencepub.comresearchgate.net Specifically, in the photolysis of this compound in a methanol (B129727) solvent, a significant product identified is N-methylcyclohexylamine, with a reported yield of 60%. cdnsciencepub.com This indicates that photoreduction is a key degradation pathway under these conditions.

General photolysis of N-nitrosodimethylamine (NDMA), a representative nitrosamine (B1359907), has been shown to yield products such as methylamine (B109427), dimethylamine (B145610), formaldehyde (B43269), and formic acid. mdpi.com The proposed mechanisms for NDMA photolysis include:

Homolytic cleavage of the N-N bond: This pathway forms an aminium radical and nitric oxide. nih.gov

Heterolytic photocleavage of the N-N bond: Facilitated by water, this leads to the formation of dimethylamine and nitrous acid. nih.gov

Reaction in the presence of dissolved oxygen: This can lead to the formation of N-methylidenemethylamine, nitric oxide, and a superoxide (B77818) anion radical. nih.gov

These general pathways provide a framework for understanding the potential products arising from the photolysis of this compound.

Table 1: Identified Photolysis Products of N-Nitrosamines This table is interactive. Users can sort and filter the data.

| Precursor Compound | Photolysis Condition | Identified Products | Reference |

| This compound | Methanol, 254 nm light | N-methylcyclohexylamine | cdnsciencepub.com |

| N-Nitrosodimethylamine (NDMA) | Aqueous, pH 3 and 7 | Methylamine, Dimethylamine, Formaldehyde, Formic Acid, Nitrite (B80452), Nitrate (B79036) | mdpi.com |

| Dibenzylnitrosamine | Methanol, with oxygen | N-benzylidenebenzylamine, Dibenzylamine, Dibenzylammonium nitrate | capes.gov.br |

| N-nitrosamides | Acidic media | Products of [NOH] elimination and denitrosation | cdnsciencepub.comresearchgate.net |

The rate of photochemical degradation of this compound is influenced by both the wavelength and intensity of the incident light. Different wavelengths of light carry different amounts of energy, which can affect the efficiency of bond cleavage.

For N-nitrosamines, absorption of UV light occurs at specific wavelengths corresponding to electronic transitions. For instance, N-nitrosodimethylamine (NDMA) exhibits a major absorption peak around 228 nm (a π→π* transition) and a minor, broader peak around 350 nm (an n→π* transition). nih.gov The photolysis of NDMA is effective at 254 nm, a common wavelength for low-pressure UV lamps, due to its significant molar absorptivity at this wavelength. nih.gov Theoretical calculations suggest that excitation at different wavelengths can lead to the cleavage of different bonds; for example, the N-N bond is more susceptible to breakage at 212 nm, while the C-N bond is more affected at 341 nm. nih.gov This implies that the degradation kinetics and product distribution for this compound could vary depending on the spectral output of the light source.

The intensity of the light also plays a crucial role. A higher light intensity generally leads to a faster rate of degradation, as more photons are available to be absorbed by the molecule per unit of time. Studies on other nitroso compounds, such as S-nitroso-N-acetylpenicillamine (SNAP), have shown that the initial rate of nitric oxide release during photolysis increases with increasing light intensity. nih.gov

Table 2: Wavelength-Dependent Photochemical Data for Nitrosamines This table is interactive. Users can sort and filter the data.

| Compound | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Quantum Yield | Transition | Reference |

| N-Nitrosodimethylamine (NDMA) | 228 | 7380 | 0.13 (at pH 7) | π→π | nih.gov |

| N-Nitrosodimethylamine (NDMA) | 253.7 | 1650 | 0.24 (at pH 7) | - | nih.gov |

| N-Nitrosodimethylamine (NDMA) | ~350 | - | - | n→π | nih.gov |

| N-Nitrosopyrrolidine (NPYR) | - | - | 0.3 (± 0.01) | - | nih.gov |

In addition to direct photolysis, this compound can be degraded by indirect photochemical processes. These reactions are driven by highly reactive species, such as hydroxyl radicals (•OH), which are generated in the environment through the photolysis of other substances like nitrate and dissolved organic matter.

The reaction with hydroxyl radicals is a significant degradation pathway for many organic pollutants, including nitrosamines. The mechanism of •OH attack on nitrosamines is predominantly through hydrogen atom abstraction from the methylene (B1212753) groups (–CH2–) in the alkyl chains. nih.gov The rate of this reaction is dependent on the size and structure of the nitrosamine.

For a series of low-molecular-weight nitrosamines, a linear correlation has been established between the natural logarithm of the hydroxyl radical reaction rate constant (k•OH) and the number of methylene groups (#CH2) in the compound:

ln(k•OH) = (19.72 ± 0.14) + (0.424 ± 0.033)(#CH2) nih.gov

This compound has a cyclohexyl group, which contains five methylene groups that are part of the ring structure. Based on this correlation, a theoretical k•OH can be estimated.

Furthermore, the degradation efficiency of larger nitrosamines (containing more than three methylene groups) by hydroxyl radicals has been found to be 100%, meaning every reaction with a hydroxyl radical leads to the destruction of the nitrosamine molecule. nih.gov

Table 3: Hydroxyl Radical Reaction Rate Constants for Selected Nitrosamines This table is interactive. Users can sort and filter the data.

| Nitrosamine | Number of Methylene Groups (#CH2) | k•OH (M⁻¹s⁻¹) | Degradation Efficiency (%) | Reference |

| N-Nitrosodimethylamine (NDMA) | 0 | (4.5 ± 0.21) x 10⁸ | 80 | nih.govresearchgate.net |

| N-Nitrosodiethylamine (NDEA) | 2 | - | < 100 | nih.gov |

| Larger Nitrosamines (>3 #CH2) | > 3 | - | 100 | nih.gov |

| N-Nitrosopyrrolidine (NPYR) | - | 1.38 (± 0.05) x 10⁹ | - | nih.gov |

Chemical Transformation Processes

Beyond photochemical reactions, this compound can undergo chemical transformations in the environment, particularly in aqueous systems. These processes include hydrolysis and degradation through advanced oxidation processes.

Hydrolysis is the reaction of a compound with water, which can lead to its breakdown. The rate of hydrolysis is often dependent on the pH of the aqueous solution. For organic compounds, hydrolysis can be catalyzed by acid (H+) or base (OH-). nih.gov

The stability of this compound in aqueous systems will therefore likely vary with pH. Generally, nitrosamines are considered to be relatively stable in neutral aqueous solutions in the absence of light.

Table 4: Factors Influencing Hydrolysis of Nitroso Compounds This table is interactive. Users can sort and filter the data.

| Compound Type | Influencing Factor | Observed Effect | Reference |

| N-Nitrosoureas | pH (basic) | Hydroxide (B78521) ion catalysis | rsc.org |

| N-Nitroso-2-pyrrolidone | pH (mildly acidic) | Acid-catalyzed denitrosation and deamination | |

| Acyloxy nitroso compounds | pH | Rate of hydrolysis is pH-dependent | nih.gov |

| N-methylpyrrolidone | NaOH concentration, Temperature | Increased hydrolysis with higher concentration and temperature | researchgate.net |

Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic contaminants. nih.gov AOPs have been shown to be effective in the degradation of nitrosamines, including this compound. nih.gov

Common AOPs include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals. This process has been shown to be effective for the degradation of various nitrosamines. researchgate.netpacewater.com The degradation efficiency is generally high under acidic and neutral pH conditions. researchgate.net

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of ferrous iron (Fe²⁺) and hydrogen peroxide to produce hydroxyl radicals. The degradation of N-nitrosodimethylamine (NDMA) by the Fenton reagent has been demonstrated to yield products such as methylamine and formaldehyde, which is consistent with a denitrosation pathway. nih.gov The photo-Fenton process enhances the reaction with the use of UV light.

Ozonation and Ozone-based AOPs: Ozone (O₃) can react directly with contaminants or decompose to form hydroxyl radicals. The reaction of ozone with NDMA is relatively slow, but the reaction with hydroxyl radicals generated from ozone decomposition is much faster. researchgate.net

The degradation of this compound by AOPs is expected to proceed rapidly via reaction with hydroxyl radicals, leading to the formation of various smaller, more oxidized products. The reaction of N-nitrosamines with Fenton's reagent has been shown to generate nitric oxide (NO). nih.gov

Table 5: Effectiveness of AOPs on Nitrosamine Degradation This table is interactive. Users can sort and filter the data.

| AOP Method | Target Compound(s) | Key Findings | Reference |

| UV/H₂O₂ | Mixed N-Nitrosamines | Efficient degradation under acidic and neutral pH. | researchgate.net |

| UV/H₂O₂ | N-Nitrosodimethylamine (NDMA) | Addition of H₂O₂ can have a negligible to small enhancement on degradation compared to direct UV photolysis. | pacewater.com |

| Fenton Reagent | N-Nitrosodimethylamine (NDMA) | Degradation products include methylamine and formaldehyde. | nih.gov |

| Fenton Reagent | N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA) | Decomposed with concomitant release of nitric oxide (NO). | nih.gov |

| Ozone/H₂O₂ | N-Nitrosodimethylamine (NDMA) | Reaction with •OH dominates the oxidation. | researchgate.net |

| Gamma-irradiation, UV/H₂O₂ | N-Nitrosodiethylamine (NNDEA) | Rapid degradation, forming acetic acid and formic acid. | nih.gov |

Reduction Pathways and Products

The chemical reduction of N-nitrosamines, including this compound, can lead to the formation of corresponding 1,1-disubstituted hydrazines. acs.org This transformation has been documented since the late 19th century and can be achieved through several methods. acs.org A common laboratory method involves the use of zinc dust in acetic acid. acs.org More contemporary and efficient methods utilize reagents like a combination of titanium tetrachloride (TiCl₄) and magnesium powder, which can reduce a variety of nitrosamines to hydrazines in yields often exceeding 90%. acs.orgnih.gov Electrolytic reduction in acidic ethanol (B145695) also effectively reduces dialkylnitrosamines. acs.orgnih.gov A frequent competing reaction observed under these conditions is denitrosation, which results in the formation of the parent secondary amine, in this case, N-methylcyclohexylamine. acs.orgnih.gov

Table 1: Chemical Reduction Methods for N-Nitrosamines

| Reagent/Method | Product | Typical Yield | Reference |

|---|---|---|---|

| Zinc dust in acetic acid | 1,1-disubstituted hydrazine | Fair | acs.org |

| TiCl₄ with magnesium powder | 1,1-disubstituted hydrazine | >90% | acs.orgnih.gov |

| Electrolytic reduction (acidic ethanol) | 1,1-disubstituted hydrazine | Good (for dialkyl) | acs.orgnih.gov |

| Lithium aluminum hydride (LAH) | 1,1-disubstituted hydrazine | Fair to Good | nih.gov |

Biotransformation and Biodegradation in Environmental Systems

Biological processes, particularly those mediated by microorganisms, play a crucial role in the transformation of N-nitrosamines in the environment.

Microbial Degradation Mechanisms in Aquatic and Terrestrial Environments

Microbial communities in both aquatic and terrestrial ecosystems are capable of degrading N-nitrosamines. nih.gov Studies on various N-nitrosamines have demonstrated their biodegradability under both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions. nih.gov The complete removal of these compounds often requires the presence of a microbial community that has adapted to their presence, a process that can take several weeks to months to establish. nih.gov The potential for biodegradation in soil and water is a significant factor in the natural attenuation of these contaminants. who.int Evidence suggests that N-nitrosamine precursors are effectively biodegraded during the natural infiltration of river water into groundwater aquifers. nih.gov This microbial action is a key mechanism for reducing the concentration of these compounds in subsurface environments. nih.govnih.gov

Enzymatic Transformation Pathways and Identification of Metabolites (Environmental Context)

The biotransformation of N-nitrosamines is driven by specific enzymatic pathways. The mechanism of action for many nitrosamines involves metabolic activation by enzymes, primarily the cytochrome P450 (CYP) family of enzymes found in various organisms. researchgate.netmdpi.com This process is critical for their breakdown and can lead to the formation of various metabolites. researchgate.net

For this compound, a likely metabolic pathway is α-hydroxylation, a common reaction for many nitrosamines. This would involve the enzymatic addition of a hydroxyl group to the carbon atom of the cyclohexyl ring adjacent to the nitrogen. In vivo research has identified 4-hydroxy-N-nitroso-N-methyl-N-cyclohexylamine as a metabolite, indicating that hydroxylation occurs on the cyclohexane (B81311) ring. nih.gov While this was observed in a biological system, similar enzymatic reactions are known to be carried out by microorganisms in the environment. Another potential pathway is nitroreduction, where enzymes catalyze the reduction of the nitroso group to form hydroxylamino and eventually amino groups. nih.gov

Transport and Distribution Phenomena in Environmental Compartments

The movement of this compound through the environment is influenced by its physical and chemical properties and its interaction with air, water, and soil.

Atmospheric Transport and Deposition

N-nitrosamines are generally considered to have a limited lifetime in the atmosphere. acs.org They are susceptible to rapid degradation by sunlight through photolysis and other atmospheric reactions. acs.org Most simple nitrosamines are expected to exist almost entirely in the vapor phase and are not likely to adsorb significantly to airborne particulate matter. who.int However, some studies have detected various nitrosamines in atmospheric particulate matter in urban settings, suggesting that under certain conditions, they can be associated with aerosols. nih.gov

While the direct long-range atmospheric transport of this compound itself may be limited due to its reactivity, its precursors can be transported over long distances. acs.org For instance, chemical additives in products like tires can form nitrosamines and be released into the atmosphere as tire and road wear particles, which can then undergo long-range transport. acs.org The ultimate fate of these airborne compounds is removal from the atmosphere through wet deposition (in rain or snow) and dry deposition (as gases or particles). uncw.eduusda.govmdpi.com

Occurrence and Movement in Water Systems (Groundwater, Wastewater, Drinking Water)

The presence of N-nitrosamines is a recognized issue in various water systems, primarily stemming from industrial activities and water treatment processes. researchgate.netca.gov

Wastewater: N-nitrosamines are frequently detected in the effluent from wastewater treatment plants. who.int Their formation is often a consequence of disinfection processes that use chloramines or chlorine, which can react with amine precursors present in the wastewater. who.intresearchgate.net

Groundwater: Due to its high mobility in soil, this compound has the potential to leach from contaminated sites into groundwater. The occurrence of nitrosamines in groundwater has been linked to sources such as industrial and domestic discharges, as well as leakage from sewer systems. pku.edu.cn Studies simulating groundwater recharge have shown that while nitrosamines can be transported into aquifers, they are also subject to biodegradation, with half-lives ranging from 1.3 to 7 days under relevant conditions. nih.gov

Drinking Water: N-nitrosamines have been detected in drinking water supplies, where they typically occur as disinfection byproducts. ca.govnih.govdigitellinc.com Wastewater effluent is considered a dominant source of nitrosamine precursors in raw water sources that are later treated for drinking. acs.org While often found at very low concentrations (nanograms per liter), their presence is of concern. nih.gov Studies have shown that concentrations can sometimes increase within the drinking water distribution system compared to the levels leaving the treatment plant. nih.gov

Table 2: Summary of N-Nitrosamine Occurrence in Water Systems

| Water System | Primary Sources/Formation Pathways | Key Findings | References |

|---|---|---|---|

| Wastewater | Disinfection with chloramines/chlorine; Industrial discharge. | Detected in 27 of 39 surveyed Ontario treatment plant effluents. | who.intresearchgate.net |

| Groundwater | Leaching from contaminated soil; Industrial/domestic discharge; Sewer leakage. | Highly mobile in soil; Biodegradable with half-lives of 1.3 to 7 days in recharge scenarios. | nih.govpku.edu.cn |

| Drinking Water | Formation as disinfection byproducts; Contamination of source water by wastewater. | Detected in multiple studies; Concentrations can increase in distribution systems. | nih.govdigitellinc.comacs.org |

Sorption and Desorption in Soil and Sediment Matrices

The environmental mobility and partitioning of this compound in terrestrial and aquatic systems are significantly governed by its sorption and desorption characteristics in soil and sediment. These processes determine the compound's concentration in the aqueous phase, its potential for groundwater contamination, and its bioavailability to soil-dwelling organisms. The interaction of this compound with soil and sediment particles is a complex phenomenon influenced by various physicochemical properties of both the compound and the environmental matrix.

Detailed Research Findings

The key parameters used to quantify the extent of sorption are the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). chemsafetypro.com The Kd value represents the ratio of the concentration of the chemical sorbed to soil to its concentration in the water at equilibrium. chemsafetypro.com However, Kd values can vary significantly between different soils due to differences in organic matter content. chemsafetypro.com To normalize for this variability, the Koc value is often used. It is calculated by dividing the Kd value by the fraction of organic carbon in the soil (foc). chemsafetypro.com

For many non-polar organic compounds, a direct correlation exists between their sorption and the organic carbon content of the soil. ecetoc.org Given the structure of this compound, which contains both a non-polar cyclohexane ring and a polar N-nitroso group, its sorption behavior is expected to be influenced by both hydrophobic partitioning into soil organic matter and polar interactions with mineral surfaces.

Research on other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), indicates that they are generally mobile in soil with low to moderate sorption potential. nih.gov For instance, an estimated Koc value for N-nitrosomethylethylamine is 43, suggesting high mobility in soil. nih.gov The presence of the cyclohexane ring in this compound, compared to the smaller alkyl groups in NDMA and NDEA, would likely increase its hydrophobicity and thus its tendency to sorb to soil organic matter, resulting in a higher Koc value.

Studies on nitramines, which are structurally related to nitrosamines, have shown a strong dependence of sorption on the organic matter content of the soil. rsc.orgnih.gov For example, the sorption of monoethanol (MEA)-nitramine and dimethyl (DMA)-nitramine was found to be significantly higher in organic-rich soils compared to mineral soils. The average distribution coefficient (Kd) for these nitramines in organic soils was found to be 16 and 47 L/kg, respectively. This highlights the critical role of soil organic matter in retaining such compounds.

The desorption of nitrosamines from soil particles is also a crucial process influencing their long-term fate. Desorption can be influenced by factors such as the initial concentration of the contaminant, the contact time, and the nature of the soil matrix. nih.gov In some cases, a fraction of the sorbed compound may become resistant to desorption over time, a phenomenon known as sequestration.

Data on Structurally Related Compounds

To provide a context for the potential sorption behavior of this compound, the following table presents sorption data for some related nitrosamine and nitramine compounds. It is important to note that these values are for different compounds and should be used as an illustrative guide only.

| Compound Name | Soil/Sediment Type | Kd (L/kg) | Koc (L/kg) | Reference |

| N-Nitrosomethylethylamine | Not specified | - | 43 (estimated) | nih.gov |

| Monoethanol (MEA)-nitramine | Organic soil | 16 | - | |

| Dimethyl (DMA)-nitramine | Organic soil | 47 | - | |

| N-Nitrosoatrazine | Aksarben silty clay loam | 5.93 | 495 | acs.org |

| Atrazine | Aksarben silty clay loam | 2.71 | 123 | acs.org |

Factors Influencing Sorption and Desorption

Several factors can influence the sorption and desorption of this compound in soil and sediment:

Soil Organic Matter: As with many organic compounds, the organic carbon content of the soil is expected to be a primary driver of sorption. rsc.orgnih.gov Higher organic matter content generally leads to stronger sorption due to hydrophobic interactions.

Clay Content and Type: The mineral fraction of the soil, particularly clay minerals, can also contribute to sorption through surface adsorption and electrostatic interactions.

Soil pH: The pH of the soil can affect the surface charge of soil colloids and the speciation of the compound, although this compound is not expected to ionize under typical environmental pH ranges. frontiersin.org

Temperature: Sorption processes are generally exothermic, meaning that an increase in temperature can lead to a decrease in sorption.

Presence of Other Solutes: Competition for sorption sites with other organic or inorganic compounds present in the soil solution can affect the extent of this compound sorption.

Theoretical and Computational Studies on N Nitroso N Methylcyclohexylamine Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic landscape of N-Nitroso-N-methylcyclohexylamine. These methods, such as Density Functional Theory (DFT), provide detailed information about the molecule's geometry, bond characteristics, and electronic properties.

For this compound specifically, computational methods provide key molecular descriptors. These properties, calculated through computational software, offer a baseline for understanding the molecule's physical and chemical behavior. nih.govuni.lu

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O | nih.gov |

| Molecular Weight | 142.20 g/mol | nih.gov |

| Monoisotopic Mass | 142.110613074 Da | nih.gov |

| XLogP3-AA (Lipophilicity) | 2.0 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 142.110613074 Da | nih.gov |

| Topological Polar Surface Area | 29.1 Ų |

This table was generated using data from computational sources.

Quantum chemical calculations also reveal the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The electrostatic potential map would show a region of high electron density around the oxygen atom of the nitroso group, indicating its nucleophilic character and ability to participate in hydrogen bonding. The distribution of charges and orbital energies are critical for predicting sites susceptible to electrophilic or nucleophilic attack, which governs the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not widely published, the principles of conformational analysis for similar structures are well-established through computational studies. MD simulations can model the dynamic behavior of the molecule in different environments, such as in solution, providing insights into its flexibility and interactions.

The conformational landscape of this compound is primarily dictated by two structural features:

The Cyclohexane (B81311) Ring: The cyclohexyl group typically exists in a chair conformation, which is the most stable arrangement. MD simulations would explore the kinetics and thermodynamics of the ring flip between the two possible chair conformations. The orientation of the N-methyl-N-nitroso group (axial vs. equatorial) on the ring is a key conformational question that MD can address, with the equatorial position generally being more stable to minimize steric hindrance.

Rotation around the N-N Bond: As established by quantum chemical calculations, there is a significant energy barrier to rotation around the N-N bond due to its partial double bond character. nih.gov MD simulations can explore the rotational dynamics, confirming the planarity of the N-nitrosamide group and identifying the preferred orientation of the methyl and cyclohexyl groups relative to the N=O bond.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent like water, one can observe the formation and dynamics of hydrogen bonds between the nitroso oxygen and water molecules. These simulations can also calculate properties like the solvation free energy, which is crucial for understanding its partitioning behavior in environmental and chemical systems.

Computational Elucidation of Reaction Mechanisms (Formation and Degradation)

Computational chemistry is instrumental in mapping the reaction pathways for the formation and degradation of N-nitrosamines, providing details on transition states and activation energies that are difficult to measure experimentally.

Formation Mechanisms: The primary route for the formation of this compound is the nitrosation of its precursor, N-methylcyclohexylamine, a secondary amine. Computational studies on analogous systems have detailed the mechanism. nih.govacs.orgsci-hub.se The reaction typically involves a nitrosating agent, such as dinitrogen trioxide (N₂O₃), which can form from nitrite (B80452) in acidic conditions. nih.govacs.org

Quantum chemical computations have shown that the reaction between a secondary amine and N₂O₃ has a relatively low activation energy and is highly favorable thermodynamically, with negative free energy changes. nih.gov The presence of other chemicals, like carbonyl compounds, can introduce alternative, faster pathways by forming intermediates such as iminium ions, which are highly reactive towards nitrite. nih.gov

Degradation Mechanisms: UV photolysis is a significant degradation pathway for N-nitrosamines. mdpi.com Computational studies, particularly using Time-Dependent Density Functional Theory (TD-DFT), have been used to understand this process. mdpi.com These calculations can predict the UV absorption spectra of nitrosamines, which typically show a strong absorption peak around 230 nm (a π → π* transition) and a weaker one near 340 nm (an n → π* transition). mdpi.compacewater.com

Upon absorbing UV light, the primary photochemical reaction is the homolytic cleavage of the N-NO bond, generating an aminyl radical and a nitric oxide radical. Quantum mechanical calculations help to elucidate the subsequent elementary reaction pathways involving these highly reactive radical species. mdpi.com The efficiency (quantum yield) of this degradation can be influenced by factors like pH and the presence of other substances, which can also be modeled computationally. acs.org Advanced oxidation and reduction processes, such as those involving hydroxyl radicals (UV/H₂O₂) or solvated electrons (UV/sulfite), also represent important degradation routes whose mechanisms and kinetics are investigated through computational modeling. mdpi.compacewater.commdpi.com

Table 2: Calculated Activation and Reaction Energies for N-Nitrosamine Formation/Degradation Pathways (Representative Examples)

| Reaction Pathway | System | Calculated Parameter | Value (kcal/mol) | Source |

|---|---|---|---|---|

| Nitrosation | Secondary Amine + N₂O₃ | Activation Energy | < 18 | nih.gov |

| Nitrosation | Secondary Amine + N₂O₃ | Free Energy Change | < -19 | nih.gov |

| Degradation (Proton Transfer) | N-nitroso-N-methylaniline | Activation Barrier | +26.4 | frontiersin.org |

| Degradation (Proton Transfer) | N-nitroso-N-methylaniline | Reaction Free Energy | +6.0 | frontiersin.org |

This table presents data for analogous systems to illustrate typical energy values in N-nitrosamine reactions.

Structure-Reactivity Relationships and Predictive Modeling (Non-Biological Activity Focus)

Quantitative Structure-Activity Relationship (QSAR) models and other theoretical approaches aim to correlate a molecule's structural features with its chemical reactivity. While many N-nitrosamine QSAR studies focus on carcinogenicity, the underlying principles can be applied to understand non-biological reactivity. acs.orgnih.gov

Computational studies have shown that the chemical reactivity of N-nitrosamines is highly dependent on the electronic and steric environment around the N-N=O functional group. whiterose.ac.uk Key structural factors influencing reactivity include:

Steric Hindrance: The size and branching of the alkyl groups attached to the amine nitrogen can sterically hinder the approach of reactants. For this compound, the bulky cyclohexyl group can influence its reactivity compared to smaller dialkylnitrosamines. Computational models can quantify this steric effect.

Electronic Effects: The electron-donating or withdrawing nature of the substituents affects the electron density on the nitrosamine (B1359907) group. The alkyl groups (methyl and cyclohexyl) are electron-donating, which increases the nucleophilicity of the amine nitrogen and can influence the strength and reactivity of the N-NO bond. Quantum chemical descriptors such as atomic charges and frontier orbital energies are used to quantify these effects.

α- and β-Position Effects: The chemical environment at the carbon atoms alpha and beta to the amine nitrogen is critical. whiterose.ac.uk For instance, the acidity of the α-protons is increased in nitrosamines compared to their parent amines, making them susceptible to deprotonation and subsequent reactions. nih.gov

Predictive models can use computed descriptors (e.g., bond energies, ionization potential, electrostatic potential) to forecast reactivity in specific chemical transformations, such as susceptibility to acid-catalyzed denitrosation or rates of photolytic degradation. whiterose.ac.uk For example, a lower N-NO bond dissociation energy, calculated computationally, would suggest a higher susceptibility to photolytic cleavage. These models are essential for predicting the fate and persistence of N-nitrosamines in various chemical environments without the need for extensive experimental testing. whiterose.ac.uk

Environmental Remediation and Control Strategies Research for N Nitroso N Methylcyclohexylamine

Research into the environmental fate and mitigation of N-nitrosamines, including N-Nitroso-N-methylcyclohexylamine, is critical due to their classification as probable human carcinogens. pharmaexcipients.com This has spurred the development of technologies to remediate contaminated media and strategies to control their formation in various processes.

Emerging Research Frontiers and Future Directions

Integration of Advanced Spectroscopic and Chromatographic Techniques for Real-Time Monitoring

The ability to detect and quantify N-nitrosamines at trace levels is fundamental to understanding their formation and fate. While established methods exist, the frontier of research lies in developing real-time or near-real-time monitoring systems. These systems are crucial for rapid process control in industrial settings, such as water treatment plants, where nitrosamine (B1359907) formation can occur as a disinfection byproduct. matec-conferences.orgnih.gov

The integration of advanced spectroscopic and chromatographic techniques is at the forefront of this effort. fiveable.me Future research is geared towards moving beyond grab sampling and subsequent laboratory analysis to online, continuous monitoring.

Key Research Thrusts:

High-Sensitivity Mass Spectrometry: The coupling of liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) remains the gold standard for nitrosamine analysis due to its high sensitivity and specificity. nih.govfiveable.me Innovations focus on more robust and automated systems like the Quattro micro GC, which can achieve detection at parts-per-trillion (ng/L) levels without suffering from matrix saturation, a common issue in complex samples.

Miniaturization and Portability: There is a significant push towards developing portable and field-deployable analytical systems. Miniaturized mass spectrometers and micro-GC systems could allow for on-site analysis, providing immediate feedback and enabling dynamic operational adjustments in water treatment or industrial processes to minimize N-nitrosamine formation.

Advanced Sample Preparation: Innovations in sample pre-concentration, such as the use of specialized solid-phase extraction (SPE) chemistries, are critical for achieving the low detection limits required. nih.gov Research into novel sorbent materials with higher affinity and selectivity for a broad range of nitrosamines, including NMCA, is ongoing.

Table 1: Comparison of Advanced Analytical Techniques for Nitrosamine Monitoring

| Technique | Principle | Advantages | Current Research Focus |

| LC-MS/MS | Separates compounds based on polarity, followed by mass-based detection and fragmentation. nih.gov | Suitable for both thermally stable and unstable nitrosamines; high sensitivity and specificity. nih.gov | Development of methods for a wider range of nitrosamines, improved ionization efficiency. |

| GC-MS/MS | Separates volatile compounds based on boiling point, followed by mass-based detection. | Excellent for volatile nitrosamines; provides accurate, trace-level quantitative analysis. | Reducing matrix interferences, integration with large volume injection for lower detection limits. |

| Two-Dimensional Gas Chromatography (GC×GC) | Provides enhanced separation of complex mixtures by using two different chromatography columns. fiveable.me | Superior resolution for complex environmental samples, separating target analytes from matrix interferences. fiveable.me | Method optimization for routine environmental monitoring, data processing software development. |

| X-ray Fluorescence (XRF) Spectroscopy | Offers elemental analysis of samples. fiveable.me | Non-destructive and rapid screening. fiveable.me | While not directly for nitrosamines, it can be used to monitor catalysts or precursors in related processes. |